ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate
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Overview
Description
The compound “ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate” is a complex organic molecule that features multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyridine ring: This step involves the reaction of a fluorophenyl derivative with a suitable pyridine precursor under conditions that promote ring closure.
Carbamate formation: The final step involves the reaction of the intermediate with ethyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various hydrogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Thiazole derivatives: These compounds also feature a heterocyclic ring and have various biological applications.
Fentanyl analogues: These compounds share structural similarities and are known for their potent biological activities.
Uniqueness
What sets this compound apart is its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. Its potential for diverse applications in multiple fields makes it a compound of significant interest.
Properties
Molecular Formula |
C85H101F3N8O11S2 |
---|---|
Molecular Weight |
1531.9 g/mol |
IUPAC Name |
ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate |
InChI |
InChI=1S/C29H34FN3O3.C28H34FN3O4S.C28H33FN2O4S/c1-3-36-29(35)32-23-10-11-24-20(14-23)15-27-26(16-28(34)33(27)2)25(24)12-9-22-8-7-19(17-31-22)18-5-4-6-21(30)13-18;1-3-36-28(33)31-23-10-11-24-20(14-23)15-27-26(17-37(34,35)32(27)2)25(24)12-9-22-8-7-19(16-30-22)18-5-4-6-21(29)13-18;1-2-35-28(32)31-24-9-10-25-20(14-24)12-21-16-36(33,34)17-27(21)26(25)11-8-23-7-6-19(15-30-23)18-4-3-5-22(29)13-18/h4-9,12-13,17,20,23-27H,3,10-11,14-16H2,1-2H3,(H,32,35);4-9,12-13,16,20,23-27H,3,10-11,14-15,17H2,1-2H3,(H,31,33);3-8,11,13,15,20-21,24-27H,2,9-10,12,14,16-17H2,1H3,(H,31,32) |
InChI Key |
ZYQYJTOMDGWANI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3CS(=O)(=O)CC3C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F.CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)CC(=O)N3C.CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)CS(=O)(=O)N3C |
Origin of Product |
United States |
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